molecular formula C26H27N3O7S2 B2675232 ethyl 4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 398999-50-3

ethyl 4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2675232
CAS No.: 398999-50-3
M. Wt: 557.64
InChI Key: SSQPEXCVMRXKCQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Moiety: The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of a benzene derivative to introduce the benzenesulfonyl group.

    Coupling with Piperazine: The piperazine ring is introduced through a coupling reaction, often using a suitable coupling reagent such as EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LAH).

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like LAH or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine ring and sulfonyl group are often involved in hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties. Additionally, the combination of the piperazine ring with the benzenesulfonyl group provides a versatile scaffold for further functionalization, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O7S2/c1-3-36-26(32)28-13-15-29(16-14-28)38(33,34)20-11-9-19(10-12-20)24(30)27-21-17-22(18-7-5-4-6-8-18)37-23(21)25(31)35-2/h4-12,17H,3,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPEXCVMRXKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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